Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Permeability

The compound 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901247-70-9; molecular formula C22H12ClF2N3; exact mass 391.068781 g/mol) is a fully aromatized, pentacyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class. This scaffold is characterized by a pyrazole ring fused to a quinoline core at the [4,3-c] junction, creating a rigid, planar π-conjugated system amenable to diverse substitution patterns.

Molecular Formula C22H12ClF2N3
Molecular Weight 391.81
CAS No. 901247-70-9
Cat. No. B2540283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901247-70-9
Molecular FormulaC22H12ClF2N3
Molecular Weight391.81
Structural Identifiers
SMILESC1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
InChIInChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H
InChIKeyLWQUYLKZKULMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901247-70-9): Core Scaffold Identity and Procurement Baseline


The compound 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901247-70-9; molecular formula C22H12ClF2N3; exact mass 391.068781 g/mol) is a fully aromatized, pentacyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class [1]. This scaffold is characterized by a pyrazole ring fused to a quinoline core at the [4,3-c] junction, creating a rigid, planar π-conjugated system amenable to diverse substitution patterns [2]. Pyrazolo[4,3-c]quinolines have been investigated as adenosine receptor antagonists, anti-inflammatory agents via NO production inhibition, G-quadruplex stabilizing ligands for c-MYC and KRAS, β-glucuronidase inhibitors, and ATM kinase inhibitors [3]. The target compound bears a 4-chlorophenyl group at N1, a fluorine atom at C6, and a 4-fluorophenyl group at C3—substituents that collectively influence electronic distribution, lipophilicity, and steric profile relative to unsubstituted or mono-substituted analogs within the series.

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Freely Interchanged: Structural Determinants of Activity for CAS 901247-70-9


Within the pyrazolo[4,3-c]quinoline series, even subtle substituent variations produce substantial shifts in target affinity and selectivity. For instance, at the adenosine A3 receptor, the 2-phenyl derivative (CHEMBL190111) displays a Ki of 212 nM, while the 4-methoxy-2-phenyl derivative (CHEMBL188052) exhibits markedly weaker A2B activity (IC50 ~1,000 nM) [1]. In the anti-inflammatory domain, QSAR modeling of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) identified SsNH2 (atom-type electrotopological state for –NH2 groups) as negatively correlated with NO inhibitory potency (r = −0.77), demonstrating that hydrogen-bond donor capacity at specific positions critically modulates activity [2]. For ATM kinase inhibitors, moving from a cyclohexyl to an isopropyl substituent at R¹ shifted DNA-PK selectivity by over 20-fold [3]. The target compound's unique combination of 6-fluoro substitution on the quinoline ring coupled with N1-4-chlorophenyl and C3-4-fluorophenyl groups defines a distinct physicochemical space—logP, polar surface area, and electronic distribution—that cannot be replicated by regioisomers or mono-substituted analogs, directly impacting solubility, membrane permeability, and target engagement profiles.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Structural Analogs


Halogen Substitution Pattern and Predicted Lipophilicity: 6-Fluoro vs. 6-Chloro Analog Comparison

The target compound (6-fluoro) is predicted to exhibit reduced lipophilicity compared to its direct 6-chloro analog 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-89-4). Fluorine substitution at C6 is expected to lower logP by approximately 0.4–0.7 log units relative to chlorine, based on established Hansch π constants (F π = 0.14 vs. Cl π = 0.71), representing a ~5-fold difference in octanol-water partition coefficient [1]. The 6-chloro analog has a molecular weight of 408.3 g/mol versus 391.81 g/mol for the 6-fluoro compound [2]. This difference in physicochemical properties can translate into distinct solubility, membrane permeability, and metabolic stability profiles that are critical for both in vitro assay performance and in vivo pharmacokinetic behavior.

Lipophilicity Drug-likeness Permeability

Electronic Effects of 4-Fluorophenyl at C3: Implications for π-Stacking Interactions in Adenosine Receptor Binding

The C3 4-fluorophenyl substituent on the target compound is electron-withdrawing (Hammett σp = 0.06 for F), distinguishing it from the unsubstituted phenyl analog 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 892358-65-5) [1]. In the closely related 2-arylpyrazolo[4,3-c]quinoline series evaluated at human adenosine receptor subtypes, aryl substitution at the pyrazole ring profoundly influenced A3 receptor affinity and selectivity over A1, A2A, and A2B subtypes [2]. The 2-phenyl parent compound (CHEMBL190111) displayed a Ki of 212 nM at hA3 with >4.7-fold selectivity over hA2A (Ki > 1,000 nM), while increased substitution at the aryl ring further modulated these selectivity windows [3]. The electron-poor nature of the 4-fluorophenyl ring in the target compound is expected to enhance π-π stacking interactions with aromatic residues in the receptor binding pocket (e.g., Phe168 in hA3) relative to the unsubstituted phenyl analog. However, no direct experimental affinity measurements for the target compound at adenosine receptors have been reported.

Adenosine receptors π-π stacking A3 selectivity

Anti-Inflammatory Potential: NO Production Inhibition in the Pyrazolo[4,3-c]quinoline Series

The pyrazolo[4,3-c]quinoline class has demonstrated capacity for inhibiting LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages [1]. In a systematic SAR study of 18 derivatives (2a–2r), the most potent compounds 2i and 2m achieved inhibition potency approximately equal to the selective iNOS inhibitor 1400 W (positive control), with compound 2i reaching a pIC50 of 1.661 (IC50 ~21.8 μM) [2]. QSAR analysis revealed that hydrogen-bond donor capacity (SsNH2 descriptor) negatively correlated with NO inhibitory potency (r = −0.77), indicating that the absence of free NH2 groups—as in the target compound—is structurally favorable for this activity [3]. The target compound lacks primary amine substituents and bears electron-withdrawing halogen substituents on both pendant phenyl rings, a substitution pattern consistent with favorable NO inhibitory potential within this chemotype. However, no direct NO inhibition assay data for the target compound itself have been reported.

Anti-inflammatory Nitric oxide iNOS

G-Quadruplex DNA Stabilization: Class Potential for c-MYC and KRAS Targeting

The pyrazolo[4,3-c]quinoline scaffold has been validated as a G-quadruplex (G4) stabilizing chemotype. Compound PQ32, a pyrazolo[4,3-c]quinoline derivative, stabilized c-MYC Pu27 and KRAS G4 structures with high ΔTm values and inhibited tumor cell proliferation with an IC50 of ~1.00 μM, comparable to cisplatin in a xenograft model [1]. Additionally, the fluorescent probe DPQ (pyrazolo[4,3-c]quinoline core) demonstrated selective binding to c-MYC Pu22 G4 with a Kd of 2.35 μM, with light-up fluorescence upon G4 binding [2]. The planar, extended aromatic system of the target compound—augmented by 4-chlorophenyl and 4-fluorophenyl substituents—is structurally compatible with G4 end-stacking interactions through π-π overlap with terminal G-tetrad planes [3]. The halogen substituents may further modulate binding through halogen bonding or hydrophobic contacts in G4 loop regions. However, no direct G4 binding or stabilization data (ΔTm, Kd, or cellular activity) are available for the target compound itself.

G-quadruplex c-MYC KRAS antitumor

ATM Kinase Inhibition: Rational Design Opportunities from the Pyrazolo[4,3-c]quinoline Core

The pyrazolo[4,3-c]quinoline scaffold has recently been employed in the rational design of ATM kinase inhibitors. Starting from the clinical candidate AZ31, an N–N bond cyclization strategy yielded the novel 1H-pyrazolo[4,3-c]quinoline tricyclic core, with lead compound A1 achieving ATM IC50 = 0.6 nM [1]. Systematic SAR optimization produced A36 with ATM IC50 = 0.3 nM, 493-fold selectivity over DNA-PK (IC50 = 148 nM), and >3,333-fold selectivity over other PIKK family members (ATR, mTOR, PI3Kα all >1,000 nM), along with 80.5% oral bioavailability in preclinical species [2]. The target compound's specific substitution pattern—N1-4-chlorophenyl, C3-4-fluorophenyl, and C6-fluoro—differs from the optimized A36 but may serve as an alternative starting point for scaffold diversification. Cross-study comparison is limited by the absence of experimental ATM inhibition data for the target compound.

ATM kinase DNA damage repair colorectal cancer

Highest-Value Research Application Scenarios for 1-(4-Chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline


Scaffold Diversification in ATM Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATM inhibitor development can employ the target compound as a structurally differentiated starting point for SAR expansion. The 1H-pyrazolo[4,3-c]quinoline core has produced sub-nanomolar ATM inhibitors (A36, IC50 = 0.3 nM) with >3,333-fold PIKK family selectivity and 80.5% oral bioavailability [1]. The target compound's distinct N1-4-chlorophenyl and C3-4-fluorophenyl substitution pattern, combined with C6 fluorination, may yield novel intellectual property space and differentiated selectivity signatures compared to the published A1/A36 series [2]. Procurement for this application requires HPLC purity ≥95%, with characterization by ¹H/¹³C NMR and HRMS to ensure structural fidelity before kinase panel screening.

G-Quadruplex Ligand Library Construction for c-MYC/KRAS Targeting

The extended planar aromatic system of the target compound makes it a compelling candidate for inclusion in focused G-quadruplex ligand screening libraries. Pyrazolo[4,3-c]quinoline-derived compounds have demonstrated c-MYC Pu22 G4 binding (Kd = 2.35 μM), c-MYC Pu27 and KRAS G4 stabilization (high ΔTm), and tumor cell growth inhibition (IC50 ~1.00 μM) comparable to cisplatin in vivo [1]. The halogenated phenyl substituents on the target compound may enhance G4 binding through halogen bonding interactions with loop nucleotides or contribute to differential selectivity across G4 topologies (parallel vs. hybrid vs. antiparallel) [2]. Researchers should request batch-specific elemental analysis and HPLC purity certification prior to use in FRET melting or SPR-based G4 binding assays.

Physicochemical Probe for Fluorine-Mediated Property Modulation Studies

The target compound serves as a well-defined model substrate for studying fluorine-mediated effects on physicochemical and pharmacokinetic properties in heterocyclic systems. The dual fluorine substitution (C6-fluoro on quinoline; C3-4-fluorophenyl) combined with a 4-chlorophenyl group at N1 enables direct comparison with the 6-chloro analog (CAS 901021-89-4; ΔlogP ~0.57 units predicted) to experimentally quantify the impact of F vs. Cl on solubility, logD, plasma protein binding, and microsomal stability [1]. These comparisons are valuable for computational chemists calibrating in silico ADME prediction models and for medicinal chemists designing fluorinated analogs [2]. Procurement specifications should include quantitative elemental analysis for fluorine content and absence of des-fluoro impurity.

Anti-Inflammatory Screening Set Expansion Based on NO Inhibition QSAR

The target compound's structural features align favorably with QSAR models derived from 18 pyrazolo[4,3-c]quinoline derivatives evaluated for NO production inhibition in LPS-stimulated RAW 264.7 macrophages [1]. Specifically, the absence of primary amine (–NH2) groups—a descriptor negatively correlated with potency (r = −0.77)—and the presence of electron-withdrawing halogen substituents on both pendant aryl rings position the target compound as a predicted active member of this chemotype [2]. Incorporating the target compound into anti-inflammatory screening cascades alongside structurally characterized analogs such as 2i (pIC50 = 1.661) and 2m (pIC50 = 1.386) would enable direct assessment of how N1/C3 diaryl substitution with halogens compares to C4-aminoaryl substitution in modulating iNOS/COX-2 inhibitory activity [3].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.